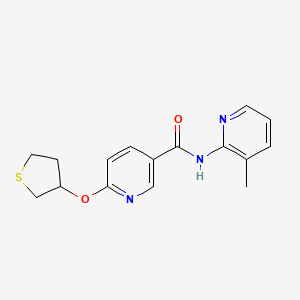
N-(3-methylpyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylpyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-methylpyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Pyridine Ring : Central to its biological activity, the pyridine moiety is known for its role in interacting with various biological targets.
- Thiolan Group : The thiolane moiety may contribute to the compound's reactivity and binding characteristics.
- Carboxamide Functionality : This functional group is often associated with enhanced solubility and bioavailability.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:
| Cell Line | Activity |
|---|---|
| HCT-116 (Colon) | Moderate Cytotoxicity |
| HepG2 (Liver) | High Cytotoxicity |
| MCF-7 (Breast) | Low Cytotoxicity |
In a comparative study, derivatives of similar structures showed selective activity against liver and colon cancer cells while exhibiting low toxicity towards non-tumor fibroblast-derived cells, suggesting a favorable safety profile for potential therapeutic use .
The biological mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as:
- Enzymes : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptors : Binding to cellular receptors can modulate signaling pathways critical for tumor growth.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy. Variations in substituent groups on the pyridine ring significantly influence biological activity. For instance, methyl substitutions on the aromatic rings have been correlated with increased inhibitory effects on cancer cell lines .
Study 1: Antiproliferative Activity
A study conducted on newly synthesized derivatives of pyridine compounds demonstrated that certain modifications led to enhanced antiproliferative activity against HCT-116 and HepG2 cells. The results indicated that compounds with specific functional groups exhibited significant antitumor properties while maintaining low toxicity towards healthy cells .
Study 2: Comparative Analysis
Another investigation compared this compound with other pyridine derivatives. It was found that while some derivatives showed promising anticancer activities, this particular compound exhibited unique properties due to its thiolane substitution, which may enhance its interaction with biological targets .
特性
IUPAC Name |
N-(3-methylpyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-3-2-7-17-15(11)19-16(20)12-4-5-14(18-9-12)21-13-6-8-22-10-13/h2-5,7,9,13H,6,8,10H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLBFJGNPIVBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














